N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring, which contributes to their biological activity. This specific compound features an isoquinoline structure, which is a bicyclic compound that is a derivative of quinoline, and is known for its diverse pharmacological properties.
The compound is classified as a sulfonamide due to the presence of the sulfonamide functional group. It can be sourced from various chemical databases, including PubChem and scientific literature that detail its synthesis and applications in medicinal chemistry. The compound is noted for its potential therapeutic uses, particularly in the development of drugs targeting metabolic diseases and infections.
The synthesis of N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide typically involves several key steps:
The molecular formula for N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide is C₁₃H₁₇N₃O₂S₂. The structure includes:
The compound's structural features can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular connectivity and functional groups .
The chemical behavior of N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide can be characterized by its reactivity towards electrophiles and nucleophiles due to the presence of various functional groups. Key reactions include:
The mechanism of action for compounds like N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide typically involves:
Key physical properties include:
Chemical properties involve:
Analytical techniques such as Infrared (IR) spectroscopy can provide information on functional groups present within the molecule .
N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide has several potential applications:
Research continues to explore its efficacy and safety profiles in various biological contexts, contributing to advancements in medicinal chemistry .
N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide operates as a potent ATP-competitive inhibitor of Protein Kinase C (PKC) isoforms. The compound's isoquinoline-5-sulfonamide core directly competes with ATP for binding within the catalytic cleft, leveraging hydrophobic interactions with conserved valine and leucine residues (Val401, Leu417 in PKCβII) and forming critical hydrogen bonds with the kinase hinge region backbone. Structural analyses of homologous isoquinoline sulfonamides complexed with PKC reveal a binding affinity (Ki = 18 ± 2 µM) driven by the sulfonamide group's coordination with Mg2+-binding motifs adjacent to the ATP pocket [7] [9]. Molecular dynamics simulations indicate that the 4-aminobutyl side chain extends into a hydrophobic subpocket lined by Phe629 and Ile573, enhancing residence time by 2.3-fold compared to non-alkylated analogs. This moiety's flexibility accommodates steric variations across PKCα, β, and γ isoforms, though γ-isoform affinity decreases by 40% due to Thr538 steric hindrance [1] [4].
Table 1: Binding Parameters of Isoquinoline Sulfonamides with PKC Isoforms
Isoform | Ki (µM) | ΔG (kcal/mol) | Key Interacting Residues |
---|---|---|---|
PKCα | 0.92 ± 0.11 | -8.7 | Val401, Leu417, Phe629 |
PKCβ | 0.85 ± 0.09 | -8.9 | Ile405, Leu422, Phe633 |
PKCγ | 1.47 ± 0.15 | -7.8 | Thr538, Val412, Phe637 |
The isoquinoline ring exhibits rotational flexibility (up to 120° in silico) enabling adaptive binding within divergent kinase hydrophobic pockets. X-ray crystallography of Schizosaccharomyces pombe casein kinase-1 (CK1) complexed with CK17 (N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide) demonstrates two binding modes: a flipped conformation (5-chloro group oriented toward Glu243) and a standard conformation (8-sulfonamide facing Asp169). The N-(4-aminobutyl)-N-[2-(benzenesulfonyl)ethyl] derivative adopts similar versatility, where the benzenesulfonyl group stabilizes the flipped state in PKCδ via π-stacking with Tyr512. This flexibility optimizes van der Waals contacts with conserved hydrophobic regions, contributing to a 15-fold affinity increase over rigid scaffolds. Free energy perturbation calculations confirm the 5-sulfonamide position reduces desolvation penalties by 3.2 kcal/mol compared to 8-substituted analogs [1] [5].
Selectivity profiling reveals differential inhibition of cyclic nucleotide-dependent kinases. The compound exhibits moderate PKA inhibition (Ki = 0.48 ± 0.13 µM) but weak PKG interaction (Ki > 30 µM), attributed to steric exclusion from PKG's Trp369 gatekeeper residue. Competitive assays show 85% PKA inhibition at 10 µM, while PKG activity remains >70% under identical conditions. This selectivity arises from the benzenesulfonyl-ethyl moiety's clash with PKG's Glu445 in the adenine-binding site, reducing binding enthalpy by 4.1 kcal/mol. By contrast, PKA accommodates the group via hydrophobic interactions with Leu205 and Thr183. Kinome-wide screening (368 kinases) confirms >100-fold selectivity over 92% of serine/threonine kinases, though CK1 and DYRK1A exhibit collateral inhibition (IC50 < 1 µM) due to analogous hinge region topology [4] [9].
Table 2: Selectivity Profile Against Key Kinases
Kinase | IC50 (µM) | Inhibition at 10 µM (%) | Structural Determinant of Selectivity |
---|---|---|---|
PKCα | 0.10 ± 0.02 | 98 | Phe629 hydrophobic pocket |
PKA | 0.48 ± 0.13 | 85 | Leu205/Thr183 accommodation |
PKG | 31.7 ± 15.9 | 28 | Glu445 steric clash |
CK1 | 0.38 ± 0.06 | 96 | Glu243 salt bridge |
DYRK1A | 0.89 ± 0.11 | 82 | Tyr319 π-stacking |
The benzenesulfonyl moiety enables allosteric modulation of the Androgen Receptor's (AR) AF2 domain. Molecular docking indicates competitive displacement of coactivator peptide LXXLL motifs (ΔG = -9.2 kcal/mol) through hydrogen bonding with Asn833 and hydrophobic contacts with Leu801 and Phe826. Fluorescence polarization assays confirm a 65% reduction in SRC3 coactivator binding at 25 µM. The 4-aminobutyl chain penetrates a subpocket typically occupied by AF2's Phe673, inducing helix 12 displacement that destabilizes the activation-competent conformation. Transcriptional assays in LNCaP cells show 40% suppression of AR-driven reporter gene expression without altering AR nuclear translocation, confirming non-ligand-binding site targeting. This allosteric mechanism may complement canonical kinase inhibition in prostate cancer models [3] [10].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7